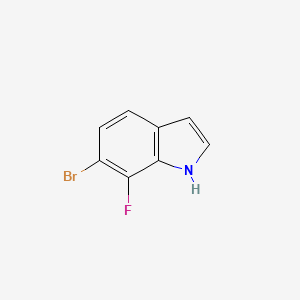

6-bromo-7-fluoro-1H-indole

Description

Historical Context and Evolution of Indole (B1671886) Chemistry

The journey of indole chemistry began in the mid-19th century, intrinsically linked to the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. Current time information in Pasuruan, ID. He later proposed its chemical structure in 1869. Current time information in Pasuruan, ID. Early research was largely driven by the dye industry, but the discovery of the indole nucleus in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin in the 1930s sparked a new wave of interest in its biological significance. Current time information in Pasuruan, ID.rsc.org

The development of synthetic methodologies has been pivotal to the evolution of indole chemistry. The Fischer indole synthesis, developed by Emil Fischer in 1883, remains one of the most widely used methods for creating the indole ring from phenylhydrazines and carbonyl compounds. Current time information in Pasuruan, ID. Over the years, numerous other synthetic routes have been established, including the Reissert, Bartoli, Madelung, and Leimgruber-Batcho syntheses, each offering unique advantages for accessing diverse substituted indoles. derpharmachemica.comsci-hub.se These advancements have paved the way for the creation of a vast library of indole derivatives with a wide array of applications.

The Indole Scaffold as a Privileged Structure in Medicinal Chemistry and Materials Science

The indole nucleus is often referred to as a "privileged structure" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery. rsc.org The indole ring's ability to mimic the structure of tryptophan allows it to interact with a variety of enzymes and receptors. google.com This has led to the development of numerous indole-based drugs with diverse therapeutic applications, including anti-inflammatory agents like Indomethacin, antihypertensives, and anticancer drugs. rsc.orgrsc.org

Beyond its role in medicine, the indole scaffold has also found applications in materials science. The electron-rich nature of the indole ring system makes it suitable for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and other electronic devices.

Strategic Importance of Halogen Substitution in Modulating Chemical Reactivity and Biological Function

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole ring is a key strategy for fine-tuning its physicochemical and biological properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, the presence of a fluorine atom can often enhance metabolic stability and binding affinity.

Bromine, being larger and more polarizable, can also form halogen bonds, which are non-covalent interactions that can influence molecular recognition and self-assembly processes. The specific placement of halogens on the indole ring can direct further chemical modifications and is a critical aspect of rational drug design. nih.gov This strategic halogenation has been instrumental in the development of potent and selective inhibitors for various enzymes and receptors.

Overview of Research Trajectories for 6-Bromo-7-fluoro-1H-indole and Structurally Related Analogs

The compound this compound has emerged as a valuable intermediate in the synthesis of complex, biologically active molecules. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene (B151609) portion of the indole ring, provides a handle for further chemical elaboration and imparts specific electronic properties.

Research involving this scaffold and its analogs has been prominent in the field of medicinal chemistry. For example, derivatives of this compound are explored for their potential as antimicrobial, anticancer, and antiviral agents. evitachem.com The corresponding carboxylic acid derivative, this compound-3-carboxylic acid, serves as a key building block for creating more complex molecules with potential therapeutic effects. evitachem.com

The synthesis of such di-halogenated indoles often involves multi-step sequences, including regioselective halogenation of an appropriate indole precursor. smolecule.com For instance, the synthesis of related 7-fluoroindole (B1333265) derivatives has been achieved through methods like the Bartoli indole synthesis. sci-hub.se

Recent studies have highlighted the use of similar halogenated indoles in the development of inhibitors for specific biological targets. For example, 3-bromo-7-fluoro-1-tosyl-1H-indole derivatives have been investigated as potential inhibitors of the influenza PB2 cap-binding domain. nih.gov Furthermore, indole-2-carboxylic acid derivatives with 7-fluoro substitutions have been evaluated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer immune evasion. sci-hub.se

The table below summarizes some of the key research applications of this compound and its close analogs.

| Compound/Analog | Research Area | Key Findings |

| This compound-3-carboxylic acid | Medicinal Chemistry | Serves as a versatile building block for synthesizing molecules with potential antimicrobial and anticancer properties. evitachem.com |

| 3-Bromo-7-fluoro-1-tosyl-1H-indole derivatives | Antiviral Research | Investigated as inhibitors of the influenza PB2 cap-binding region, crucial for viral replication. nih.gov |

| 2-Methyl-4-bromo-7-fluoro-1H-indole | Enzyme Inhibition | Used as an intermediate in the synthesis of dual IDO1/TDO inhibitors for cancer immunotherapy. sci-hub.se |

| 6-Bromo-7-fluoroindoline-2,3-dione | Cancer Research | Employed as a reagent in the synthesis of electrophiles designed to target the K-Ras oncogene. biosynth.com |

The ongoing research into this compound and its derivatives underscores the strategic importance of this halogenated scaffold in the quest for novel therapeutic agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRUCEJALUGDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731074 | |

| Record name | 6-Bromo-7-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936901-94-9 | |

| Record name | 6-Bromo-7-fluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936901-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 7 Fluoro 1h Indole and Its Derivatives

Foundational Approaches to Indole (B1671886) Core Construction

The synthesis of the indole nucleus is a well-established field in organic chemistry, with several named reactions providing reliable pathways to this bicyclic heterocycle. These methods typically involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental concept underpinning many indole syntheses. In reactions like the Fischer indole synthesis, an electrophilic carbon is generated, which then attacks the electron-rich aromatic ring of a phenylhydrazine (B124118) derivative to initiate cyclization. The regioselectivity of this intramolecular electrophilic substitution is governed by the electronic nature and steric hindrance of the substituents on the benzene ring.

Cyclization Reactions in Indole Ring Formation

The final step in many indole syntheses is a cyclization reaction that forms the five-membered pyrrole ring. Various strategies exist to achieve this, each with its own set of advantages and limitations depending on the desired substitution pattern.

Fischer Indole Synthesis : This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and an aldehyde or ketone. The choice of the substituted phenylhydrazine is crucial for determining the final substitution pattern on the indole's benzene ring. For instance, the reaction of (4-bromo-3-fluorophenyl)hydrazine (B1280831) with an appropriate carbonyl compound would be a potential route to a 6-bromo-7-fluoroindole derivative.

Leimgruber-Batcho Indole Synthesis : This versatile method begins with an o-nitrotoluene, which is converted to an enamine. Subsequent reduction of the nitro group and cyclization yields the indole. This approach is particularly useful for synthesizing indoles with specific substituents on the benzene ring, as a wide variety of substituted o-nitrotoluenes can be prepared. A plausible precursor for 6-bromo-7-fluoro-1H-indole via this method would be 4-bromo-3-fluoro-2-nitrotoluene (B1528182).

Madelung Synthesis : This method involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. The substitution pattern of the starting N-acyl-o-toluidine directly translates to the substitution on the resulting indole.

Bischler-Möhlau Indole Synthesis : This reaction produces 2-arylindoles from the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline (B41778) in the presence of an acid catalyst.

Reissert Indole Synthesis : In this synthesis, o-nitrotoluene condenses with diethyl oxalate, and the resulting product is reductively cyclized to form an indole-2-carboxylic acid, which can then be decarboxylated.

The following table summarizes these foundational indole syntheses:

| Synthesis Method | Starting Materials | Key Features |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, versatile for various substitutions. |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene, Formamide (B127407) acetal (B89532) | High-yielding, proceeds under mild conditions. |

| Madelung Synthesis | N-acyl-o-toluidine | Strong base, high temperature required. |

| Bischler-Möhlau Synthesis | α-Halo/hydroxy-ketone, Aniline | Produces 2-arylindoles. |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Forms an indole-2-carboxylic acid intermediate. |

Targeted Halogenation Strategies for Indole Scaffolds

Direct halogenation of the indole core is a common method for introducing halogen atoms. However, achieving specific regioselectivity, particularly on the benzene ring, can be challenging due to the high reactivity of the pyrrole moiety.

Selective Bromination at Position 6

Direct bromination of an unsubstituted indole typically occurs at the electron-rich C3 position. To achieve bromination at the C6 position, the more reactive positions (N1, C2, and C3) must be blocked, or directing groups must be employed. Alternatively, starting with a pre-brominated benzene derivative and then constructing the indole ring is often a more efficient strategy for obtaining a specific bromo-substituted indole.

Selective Fluorination at Position 7

Direct fluorination of the indole ring is often difficult and can lead to a mixture of products or decomposition. Therefore, the synthesis of 7-fluoroindoles almost exclusively relies on constructing the indole ring from a starting material that already contains a fluorine atom at the desired position on the benzene ring. For the synthesis of this compound, this would involve starting with a precursor such as a 3-bromo-2-fluoroaniline (B1289246) derivative.

Advanced Synthetic Protocols for this compound

Given the challenges of direct selective dihalogenation, the most practical approach to synthesizing this compound involves a multi-step synthesis starting from a pre-halogenated benzene derivative. A plausible and efficient route is the Leimgruber-Batcho indole synthesis, which allows for the systematic construction of the indole ring with the desired substituents.

A proposed synthetic pathway is as follows:

Nitration of 4-bromo-3-fluorotoluene (B33196) : The commercially available 4-bromo-3-fluorotoluene can be nitrated to introduce a nitro group at the position ortho to the methyl group, yielding 4-bromo-3-fluoro-2-nitrotoluene. This reaction is a standard electrophilic aromatic substitution.

Enamine Formation : The resulting 4-bromo-3-fluoro-2-nitrotoluene can then be reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding enamine. This is the first key step of the Leimgruber-Batcho synthesis.

Reductive Cyclization : The enamine intermediate is then subjected to reductive cyclization. Various reducing agents can be employed, such as catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction (e.g., with iron in acetic acid or sodium dithionite). This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring, ultimately yielding this compound.

This strategic approach, by incorporating the desired halogen atoms into the starting material, circumvents the difficulties associated with the direct and selective halogenation of the indole nucleus.

Diversification through Derivatization at Various Positions of the Indole Nucleus

The functionalization of the this compound scaffold allows for the systematic modification of its physicochemical properties. The presence of the bromine and fluorine atoms, along with the reactive nitrogen and carbon positions on the indole ring, offers multiple avenues for structural diversification.

N-Substitution Strategies and N-Alkylation Reactions

The nitrogen atom of the indole ring is a common site for derivatization, with N-alkylation being a primary strategy to introduce a wide array of functional groups. This modification can significantly impact the molecule's biological activity and physical characteristics.

Typical N-alkylation of indoles involves the deprotonation of the N-H bond using a suitable base, followed by the introduction of an alkylating agent. For this compound, the choice of base and reaction conditions is critical to achieve high yields and avoid side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

The general scheme for N-alkylation can be represented as follows:

General Reaction for N-Alkylation of this compound:

Reactants: this compound, Alkyl Halide (R-X)

Base: NaH, K2CO3, Cs2CO3, etc.

Solvent: DMF, MeCN, THF, etc.

Product: 1-Alkyl-6-bromo-7-fluoro-1H-indole

A variety of alkylating agents can be employed, including simple alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl (B1604629) halides, and more complex functionalized alkyl chains. The reaction conditions can be tailored based on the reactivity of the specific alkylating agent.

| Alkylating Agent | Base | Solvent | Expected Product |

| Methyl Iodide | NaH | DMF | 6-Bromo-7-fluoro-1-methyl-1H-indole |

| Benzyl Bromide | K2CO3 | MeCN | 1-Benzyl-6-bromo-7-fluoro-1H-indole |

| Ethyl Bromoacetate | Cs2CO3 | DMF | Ethyl 2-(6-bromo-7-fluoro-1H-indol-1-yl)acetate |

These N-substituted derivatives serve as versatile intermediates for further functionalization, for instance, through hydrolysis of an ester group to the corresponding carboxylic acid, which can then be used in amide coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at the C-6 position of this compound provides a valuable handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the indole core.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-6 position.

A typical Suzuki coupling reaction would involve:

Substrate: this compound (or its N-protected derivative)

Coupling Partner: Arylboronic acid (Ar-B(OH)2) or its ester

Catalyst: Pd(PPh3)4, Pd(dppf)Cl2, etc.

Base: K2CO3, Cs2CO3, Na2CO3

Solvent: Dioxane/water, Toluene/water, DMF

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be applied to this compound to introduce alkenyl substituents at the C-6 position.

The general conditions for a Heck reaction are:

Substrate: this compound

Coupling Partner: Alkene (e.g., styrene, acrylates)

Catalyst: Pd(OAc)2

Ligand: PPh3, P(o-tolyl)3

Base: Et3N, K2CO3

Solvent: DMF, MeCN

Sonogashira Coupling:

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the this compound scaffold, which can then be further elaborated.

A typical Sonogashira coupling involves:

Substrate: this compound

Coupling Partner: Terminal alkyne (R-C≡CH)

Catalyst: Pd(PPh3)2Cl2

Co-catalyst: CuI

Base: Et3N, Diisopropylamine

Solvent: THF, DMF

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 6-Phenyl-7-fluoro-1H-indole |

| Heck | Styrene | Pd(OAc)2 / PPh3 / Et3N | 7-Fluoro-6-styryl-1H-indole |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2 / CuI / Et3N | 7-Fluoro-6-(phenylethynyl)-1H-indole |

Multi-Component Reactions (MCRs) for Complex Indole Adducts

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient pathway to complex molecular architectures. While specific MCRs involving this compound are not extensively documented, the indole nucleus is a well-established participant in various MCRs.

For instance, indoles can act as the nucleophilic component in Passerini and Ugi reactions. In a hypothetical Ugi-type reaction, this compound could potentially react with an aldehyde, an amine, and an isocyanide to generate a complex, peptide-like scaffold. The success of such a reaction would depend on the nucleophilicity of the indole, which can be tuned by the substituents on the ring.

Another possibility is the participation of this compound in a three-component coupling with an aldehyde and an active methylene (B1212753) compound, catalyzed by a Lewis or Brønsted acid, to yield highly functionalized indole derivatives.

Photoredox Catalysis in Indole-Based Molecule Assembly

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds under mild conditions. This methodology often proceeds via radical intermediates, offering unique reactivity patterns compared to traditional thermal methods.

For this compound, photoredox catalysis could be employed for C-H functionalization at various positions of the indole ring, although regioselectivity might be a challenge. For example, a photocatalyst, upon excitation by visible light, could initiate a radical cascade that leads to the alkylation or arylation of the indole core.

Furthermore, photoredox catalysis can be combined with transition metal catalysis (dual catalysis) to achieve novel transformations. For instance, a photoredox-catalyzed C-H activation of the indole, coupled with a palladium-catalyzed cross-coupling at the C-6 bromine, could lead to the one-pot synthesis of highly decorated indole derivatives.

Green Chemistry Principles and Sustainable Synthesis Approaches

Key aspects of green chemistry that can be applied include:

Use of Greener Solvents: Replacing hazardous solvents like DMF with more benign alternatives such as water, ethanol, or supercritical CO2 is a primary goal. For palladium-catalyzed reactions, the use of aqueous solvent systems is becoming increasingly common. digitellinc.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.govmdpi.com Flow chemistry is another approach that can enhance energy efficiency and process control. mdpi.comresearchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Multi-component reactions are inherently atom-economical.

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. The development of highly active and recyclable catalysts for the reactions described above is an active area of research.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton, the number and environment of protons, the influence of the fluorine atom, and the connectivity between atoms.

Proton (¹H) NMR for Structural Proximity and Connectivity

The ¹H NMR spectrum of 6-bromo-7-fluoro-1H-indole is expected to reveal distinct signals for the five hydrogen atoms attached to the indole (B1671886) core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the aromatic ring currents. The protons on the pyrrole (B145914) ring (H-2 and H-3) typically appear in a different region from those on the benzene (B151609) ring (H-4 and H-5). The N-H proton of the indole ring often appears as a broad singlet. Coupling constants (J-values) between adjacent protons would provide critical information on their spatial relationships. For instance, the coupling between H-4 and H-5 would confirm their ortho relationship on the benzene ring.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to each carbon atom in the indole structure. The chemical shifts of C-6 and C-7 would be significantly affected by the direct attachment of the electronegative bromine and fluorine atoms, respectively. The carbon attached to bromine (C-6) is anticipated to be in the range of ~115-125 ppm, while the carbon bonded to fluorine (C-7) will show a large downfield shift and exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom within a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In similar fluorinated indole structures, this signal typically appears in the range of -110 to -120 ppm. beilstein-journals.org Furthermore, this fluorine signal would be split into a doublet of doublets due to coupling with the adjacent H-5 and C-7 nuclei, providing further structural confirmation.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for example, confirming the H-4/H-5 and H-2/H-3 spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the bromine and fluorine atoms by observing correlations from H-5 to C-6 and C-7, and from H-4 to C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which helps to confirm the regiochemistry and stereochemistry of the molecule.

| Spectroscopic Data Tables (Predicted/Typical) |

| Predicted ¹H NMR Data |

| Proton |

| N-H |

| H-4 |

| H-5 |

| H-2 |

| H-3 |

| Predicted ¹³C NMR Data |

| Carbon |

| C-2 |

| C-3 |

| C-3a |

| C-4 |

| C-5 |

| C-6 |

| C-7 |

| C-7a |

| Predicted ¹⁹F NMR Data |

| Fluorine |

| F-7 |

| Note: The data in these tables are predicted values based on known spectroscopic trends for similar halogenated indole structures and are intended for illustrative purposes. Actual experimental values are required for definitive confirmation. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound with very high accuracy. For this compound (C₈H₅BrFN), the experimentally determined monoisotopic mass should closely match the calculated value of 212.95894 Da. calpaclab.com The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a distinctive isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units. This pattern is a definitive signature for a bromine-containing compound. Predicted data for the protonated molecule ([M+H]⁺) suggests an m/z of 213.96622. calpaclab.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Identification of Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands. A key feature would be the N-H stretching vibration, typically appearing as a sharp peak in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. Finally, the C-F and C-Br stretching vibrations would be present in the fingerprint region (below 1400 cm⁻¹), providing further evidence for the presence of these halogens.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

The indole scaffold is the primary chromophore in this compound, responsible for its characteristic ultraviolet absorption. researchgate.netchemrxiv.org The electronic transitions in the indole chromophore are sensitive to the nature and position of substituents on the ring system. chemrxiv.orgnih.gov Generally, indole and its derivatives exhibit two main absorption bands, corresponding to the ¹La ← ¹A and ¹Lb ← ¹A transitions, which are sensitive to substituent effects. nih.gov

The presence of electron-withdrawing halogen substituents, such as bromine and fluorine, is expected to modulate the energy of these electronic transitions. Halogenation can lead to shifts in the absorption maxima (λmax), which can be either bathochromic (red shift) or hypsochromic (blue shift) depending on the specific substitution pattern. nih.govacs.org For instance, studies on other halogenated indoles have shown that increasing the electronegativity of the halogen can cause a blue shift in the emission spectra. acs.org In the case of this compound, the combined electronic effects of the bromine and fluorine atoms would influence the π-electron density of the indole ring, thereby altering the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netchemrxiv.org

A bathochromic shift has been observed in the absorption spectrum for the La state in various substituted indoles. nih.gov Computational studies on substituted indoles suggest that in-plane substituents that increase the electron density of the indole ring can cause a red shift in the absorption wavelength. researchgate.netchemrxiv.org The precise absorption maxima for this compound would be determined by the interplay of the inductive and resonance effects of the halogen substituents.

Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Transition | Expected λmax (nm) | Description |

| ¹La ← ¹A | 260-290 | π → π* transition, sensitive to substitution. |

| ¹Lb ← ¹A | 280-310 | π → π* transition, often with fine structure. |

| ¹Ba,b ← ¹A | 200-230 | Higher energy π → π* transitions. nih.gov |

Note: The values presented are estimations based on general indole spectroscopy and the expected effects of halogen substitution. Actual experimental values may vary.

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Solid-State Packing

Intermolecular interactions, such as hydrogen bonding involving the indole N-H group, are anticipated to play a significant role in the crystal packing. The N-H group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···F hydrogen bonds with neighboring molecules. iucr.org Additionally, halogen bonding, where the bromine atom acts as an electrophilic region, could influence the crystal structure. acs.org The packing arrangement will also be influenced by van der Waals forces and potential π-π stacking interactions between the aromatic indole rings.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. smolecule.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined experimentally | Defines the size and angles of the unit cell. |

| Intermolecular Interactions | N-H···N/F hydrogen bonds, halogen bonds, π-π stacking | Dictates the packing and stability of the crystal. iucr.org |

Note: These parameters are predictions based on the analysis of similar molecular structures.

Raman Spectroscopy for Vibrational Fingerprinting

The Raman spectrum of this compound would be characterized by a series of bands corresponding to the various vibrational modes of the molecule. These include the stretching and bending vibrations of the C-C, C-N, C-H, N-H, C-Br, and C-F bonds. The substitution pattern on the indole ring will influence the frequencies of these vibrations.

Key vibrational modes expected in the Raman spectrum include the indole ring stretching vibrations, which typically appear in the 1400-1650 cm⁻¹ region. The N-H stretching vibration is expected to be a prominent band, although its position can be affected by hydrogen bonding. The C-Br and C-F stretching vibrations will appear at lower frequencies and are characteristic of the halogen substitution. DFT calculations are often used to complement experimental Raman spectra, aiding in the assignment of vibrational modes. acs.org

Table 3: Anticipated Raman Shifts for Key Vibrational Modes in this compound

| Vibrational Mode | Anticipated Raman Shift (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Stretching vibration of the indole nitrogen-hydrogen bond. |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| Indole Ring Skeletal Vibrations | 1400-1650 | Stretching and bending modes of the fused ring system. |

| C-F Stretch | 1000-1200 | Stretching vibration of the carbon-fluorine bond. |

| C-Br Stretch | 500-600 | Stretching vibration of the carbon-bromine bond. |

Note: These are approximate frequency ranges and the exact positions of the Raman bands will depend on the molecular environment and intermolecular interactions.

Theoretical and Computational Investigations of 6 Bromo 7 Fluoro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. researchgate.net For a molecule like 6-bromo-7-fluoro-1H-indole, a DFT approach, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. researchgate.net This process finds the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the molecule.

Once the geometry is optimized, the electronic properties can be analyzed. Key among these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For substituted indoles, the HOMO is typically distributed over the indole (B1671886) ring, while the LUMO distribution can be influenced by the positions of electron-withdrawing substituents like bromine and fluorine.

Table 1: Projected DFT Calculation Parameters for this compound This table is illustrative of a typical DFT calculation setup.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Method | DFT | To calculate electronic structure based on electron density. |

| Functional | B3LYP | A hybrid functional balancing accuracy and computational cost. |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. |

| Task | Geometry Optimization | To find the most stable molecular structure. |

| Analysis | Frontier Molecular Orbitals | To determine HOMO-LUMO energies and gap. karazin.ua |

| Solvent Model | PCM/SMD | To simulate the effects of a solvent environment (optional). |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples. researchgate.net While computationally more demanding than DFT, these methods can provide very high accuracy for energetic and spectroscopic properties, serving as a benchmark for other calculations. For a molecule like this compound, high-level ab initio calculations could be used to precisely determine its heat of formation, ionization potential, and electron affinity.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Theoretical calculations are invaluable for interpreting experimental spectra.

NMR Chemical Shifts: DFT and ab initio methods can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) of a molecule. nih.gov By calculating the magnetic shielding around each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These values are often scaled or compared to a reference compound (like tetramethylsilane) to correlate with experimental data, aiding in the structural confirmation of the synthesized compound. nih.gov For this compound, predicting the ¹⁹F chemical shift would be particularly important for characterization.

Vibrational Frequencies: The same computational methods can calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculations yield a set of normal modes, each with a specific frequency and intensity, which correspond to molecular vibrations such as N-H stretching, C-H bending, and skeletal modes of the indole ring. Comparing the calculated frequencies with experimental IR and Raman spectra helps in assigning the observed spectral bands to specific molecular motions.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. These transitions typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO).

Table 2: Predicted Spectroscopic Parameters for Analysis This table illustrates the types of data generated from spectroscopic calculations.

| Spectroscopic Technique | Calculated Parameter | Significance |

|---|---|---|

| NMR | Chemical Shifts (δ) in ppm | Correlates nucleus's electronic environment with spectral peaks. spectrabase.com |

| IR/Raman | Vibrational Frequencies (cm⁻¹) | Assigns spectral bands to specific molecular bond vibrations. |

| UV-Vis | Absorption Maxima (λ_max) in nm | Predicts electronic transitions and the color/photoreactivity. |

Molecular Docking and Dynamics Simulations

While quantum calculations probe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, typically biological macromolecules like proteins. These methods are central to computer-aided drug design.

Prediction of Ligand-Receptor Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein). nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating different poses using a scoring function.

For this compound, docking studies could be performed against various protein targets where indole derivatives are known to be active, such as kinases, tubulin, or viral proteins. nih.govnih.gov The results would predict the most likely binding mode and identify key intermolecular interactions, such as:

Hydrogen Bonds: The N-H group of the indole ring can act as a hydrogen bond donor.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's binding site.

Hydrophobic Interactions: The bicyclic indole core can form hydrophobic and π-stacking interactions with nonpolar amino acid residues.

Assessment of Binding Affinities and Conformational Stability

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-receptor complex over time. nih.gov An MD simulation calculates the motion of every atom in the system over a period, providing insight into the flexibility of the complex and the persistence of key interactions. nih.gov

From these simulations, binding affinities can be more accurately estimated using methods like Molecular Mechanics Generalized Born Surface Area (MM/GBSA). nih.gov This technique calculates the binding free energy, which is a measure of the strength of the ligand-receptor interaction. A lower (more negative) binding free energy indicates a stronger and more favorable interaction. These simulations would reveal whether this compound remains stably bound in the predicted pose and can help refine the understanding of its potential biological activity. nih.gov

Topological Analysis of Electron Density

The topological analysis of electron density provides a powerful framework for understanding chemical bonding and non-covalent interactions based on the principles of quantum mechanics.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical structures through the topology of the electron density, ρ(r). wikipedia.orggoogle.com This theory allows for a rigorous definition of atoms in molecules and the characterization of chemical bonds through the analysis of critical points in the electron density. researchgate.net For this compound, a QTAIM analysis would be expected to reveal key features of its covalent and non-covalent interactions.

A central concept in QTAIM is the bond critical point (BCP), which is a point of minimum electron density between two interacting atoms, indicating the presence of a chemical bond. mdpi.com The properties of the electron density at the BCP, such as its magnitude (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), provide insight into the nature of the interaction.

In a theoretical QTAIM analysis of this compound, the C-Br and C-F bonds would be characterized by specific BCP properties. The C-Br bond, being more polarizable, would likely exhibit a lower electron density at the BCP compared to the more electronegative C-F bond. The Laplacian of the electron density (∇²ρ(r)) at the BCP distinguishes between shared-shell (covalent) interactions, where ∇²ρ(r) < 0, and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions), where ∇²ρ(r) > 0. For the covalent bonds within the indole ring and the C-F and C-Br bonds, a negative Laplacian is expected, indicating charge concentration in the internuclear region.

Furthermore, QTAIM can elucidate weaker intramolecular and intermolecular interactions. For instance, potential weak hydrogen bonds involving the N-H group and the fluorine atom, or halogen bonds involving the bromine atom, would be identifiable by the presence of BCPs with low electron density and positive Laplacian values. nih.govresearchgate.net A hypothetical table of expected QTAIM parameters for the key bonds in this compound, based on studies of similar halogenated systems, is presented below. mdpi.com

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

| C-F | ~0.2-0.3 | > 0 | ~0 | Polar Covalent |

| C-Br | ~0.1-0.2 | > 0 | ~0 | Polar Covalent |

| N-H···F (intramolecular) | ~0.01-0.03 | > 0 | > 0 | Weak Hydrogen Bond |

| C-Br···N (intermolecular) | ~0.005-0.02 | > 0 | > 0 | Halogen Bond |

Non-Covalent Interaction (NCI) plot analysis is a computational tool used to visualize and characterize weak interactions in molecular systems. jussieu.frsemanticscholar.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). nih.gov NCI plots reveal regions of space where non-covalent interactions occur, such as hydrogen bonds, van der Waals forces, and steric clashes.

For this compound, an NCI plot would provide a detailed picture of its non-covalent interaction landscape. The resulting visualization would consist of isosurfaces colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions. nih.gov

Hydrogen Bonds: A strong, attractive interaction, such as the N-H···N hydrogen bond between two indole molecules, would appear as a distinct blue isosurface. Weaker C-H···F or C-H···Br interactions might also be visible as greenish-blue regions.

Halogen Bonds: The bromine atom in this compound can act as a halogen bond donor. This would be visualized as a green or bluish-green isosurface between the bromine and a nucleophilic region of an adjacent molecule. The fluorine atom is generally a poor halogen bond donor but can act as an acceptor.

Van der Waals Interactions: Weak, delocalized van der Waals interactions, such as π-π stacking between the indole rings, would be represented by larger, greenish isosurfaces.

Steric Repulsion: Steric clashes, for example, within the molecule due to the proximity of substituents, would appear as red isosurfaces.

A hypothetical summary of the expected NCI plot features for dimeric interactions of this compound is provided in the table below.

| Interaction Type | Expected NCI Isosurface Color | Location |

| N-H···N Hydrogen Bond | Blue | Between N-H of one molecule and the π-system of another |

| C-Br···π Halogen Bond | Green to Bluish-Green | Between the bromine atom and the aromatic ring of another molecule |

| π-π Stacking | Green | Between the indole rings of two molecules |

| Steric Clash | Red | Between bulky substituents in close proximity |

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. set-science.com The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is greater than that from all other molecules in the crystal. By mapping properties such as the normalized contact distance (d_norm) onto this surface, one can identify key intermolecular contacts.

For this compound, the Hirshfeld surface analysis would likely highlight several important intermolecular interactions. Red spots on the d_norm surface would indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen and halogen bonds. iucr.org

Two-dimensional fingerprint plots, derived from the Hirshfeld surface, provide a quantitative summary of the intermolecular contacts. crystalexplorer.net These plots display the distribution of distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. The percentage contribution of different types of contacts to the total Hirshfeld surface can be calculated from these plots.

Based on studies of other bromo-substituted indole derivatives, the following intermolecular contacts would be expected to be significant for this compound: scienceopen.comiucr.orgnih.govnih.gov

H···H Contacts: These are typically the most abundant contacts, arising from the numerous hydrogen atoms on the molecule's periphery.

Br···H/H···Br Contacts: These represent interactions between the bromine atom and hydrogen atoms of neighboring molecules, which can be a combination of weak hydrogen bonds and van der Waals interactions.

F···H/H···F Contacts: Similar to the bromine contacts, these involve the fluorine atom and are indicative of weak hydrogen bonding.

C···H/H···C Contacts: These contacts are associated with C-H···π interactions, where a C-H bond points towards the π-system of an adjacent indole ring.

C···C Contacts: These are characteristic of π-π stacking interactions between the aromatic rings of the indole moieties.

N···H/H···N Contacts: These correspond to the classical N-H···π or N-H···N hydrogen bonds.

A hypothetical breakdown of the percentage contributions of these interactions to the total Hirshfeld surface is presented in the table below, based on data from similar structures. nih.gov

| Intermolecular Contact | Expected Contribution (%) |

| H···H | 30-40% |

| Br···H/H···Br | 10-20% |

| F···H/H···F | 5-15% |

| C···H/H···C | 10-15% |

| C···C | 5-10% |

| N···H/H···N | 3-8% |

Biological Activity and Pharmacological Potential of 6 Bromo 7 Fluoro 1h Indole Derivatives

Antimicrobial and Antituberculosis Efficacy

Anti-Mycobacterial Studies against Mycobacterium tuberculosis

Derivatives of halogenated indoles have emerged as a promising class of compounds in the search for new anti-tubercular agents. Research has shown that substitutions on the indole (B1671886) ring, particularly with bromine and fluorine, can confer potent activity against Mycobacterium tuberculosis.

Studies on amphiphilic indole derivatives have highlighted the efficacy of compounds containing 4-fluoro and 6-methoxyindoles. These molecules, which also feature a lipophilic n-octyl side chain and a positively charged moiety, have demonstrated a balanced profile of potency against Mycobacterium bovis BCG and M. tuberculosis H37Rv. nih.gov The presence of a halogen is a key feature in these active compounds.

Furthermore, research into 6-bromoindolglyoxylamide derivatives has identified analogues with significant antimicrobial properties. nih.gov Specifically, the incorporation of a bromine atom at the 6-position of the indole ring is a recurring feature in compounds designed to exhibit anti-mycobacterial effects. In one study, a series of 6-bromo derivatives were synthesized and evaluated, leading to the identification of compounds with notable antibacterial activity. nih.gov

The table below summarizes the anti-mycobacterial activity of representative substituted indole derivatives.

| Compound Class | Specific Substitutions | Target Strain | Activity (MIC) |

| Cationic Amphiphilic Indoles | 4-Fluoro, 6-Methoxy, N1-octyl, C3-azepanyl | M. tuberculosis H37Rv | Low micromolar range |

| 6-Bromoindolglyoxylamides | 6-Bromo, varied polyamine side chains | Gram-positive bacteria | Potent activity reported |

This table is illustrative and compiles data from studies on closely related indole derivatives to highlight the potential of the 6-bromo-7-fluoro scaffold.

Investigations into Microbial Resistance Mechanisms

A significant advantage of certain antimicrobial agents is a mechanism of action that is less prone to the rapid development of resistance. For several classes of substituted indole derivatives, the primary mode of action appears to involve the disruption of the bacterial cell membrane. This mechanism is considered a promising strategy to overcome microbial resistance. nih.govnih.gov

Bacteriological studies on a representative amphiphilic indole analogue revealed that the compound causes cell membrane permeabilization and depolarization in M. bovis BCG. nih.gov These membrane-disrupting events were found to precede cell death, indicating that the loss of membrane integrity is a direct cause of the compound's bactericidal effect and not a secondary consequence of cell death. nih.gov This direct action on the membrane can be effective against both growing and non-growing "persister" mycobacteria, which are notoriously difficult to eradicate with traditional antibiotics. nih.govnus.edu.sg

Similarly, the most potent compound in a series of 6-bromoindolglyoxylamide polyamine derivatives was found to act via rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This mechanism, which targets the fundamental structure of the bacterial cell envelope, may reduce the likelihood of resistance emerging through target modification, a common resistance strategy against other antibiotics. nih.gov Furthermore, some indole analogues have been observed to upregulate cell envelope stress-inducible promoters, further implicating envelope-related targets in their mode of action. nih.gov

Antiviral and Anti-HIV Activities

The indole scaffold is a versatile pharmacophore that has been incorporated into various antiviral agents. chemijournal.com While direct studies on 6-bromo-7-fluoro-1H-indole derivatives are limited, research on related substituted indoles provides evidence of their potential in this area.

The broad pharmacological profile of 3-substituted indoles includes antiviral activity. chemijournal.com For instance, a derivative identified as 3-ethoxycarbonyl-6-bromo-5-hydroxyindole has demonstrated activity against laboratory-passaged isolates of human influenza A3 and respiratory syncytial virus (RSV). chemijournal.com This finding indicates that bromo-substituted indoles can interfere with the life cycle of these viruses.

In the context of HIV, the indole ring is a key structural component of certain inhibitors that target the HIV-1 Capsid (CA) protein. nih.gov The capsid protein is crucial for multiple stages of the viral life cycle, and compounds that bind to it can disrupt these processes. The indole portion of some inhibitors is known to interact with the C-terminal domain (CTD) of the CA protein, highlighting the scaffold's utility in designing novel anti-HIV agents. nih.gov

Specific efficacy data for this compound derivatives against HIV-1 and HIV-2 strains are not available in the reviewed scientific literature. However, the established role of the indole nucleus in potent anti-HIV-1 compounds, such as capsid inhibitors, suggests that derivatives of this compound could be worthy of investigation as potential anti-retroviral agents. nih.gov The development of novel HIV-1 CA inhibitors is an active area of research, and scaffold hopping from known inhibitors like PF-74, which contains an indole ring, has led to the discovery of new compounds with moderate to potent anti-HIV-1 activity. nih.gov

Enzyme Inhibition and Receptor Modulation

The indole structure is recognized for its ability to interact with various enzymes and receptors, leading to the modulation of biological pathways. One area of significant interest is the inhibition of cholinesterase enzymes for the potential treatment of neurodegenerative diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The indole nucleus is a known pharmacophore for the design of cholinesterase inhibitors. While specific inhibitory data for this compound derivatives against AChE and BuChE were not found in the reviewed literature, the general class of indole derivatives has been explored for this activity. The structural features of the indole ring allow it to interact with the active sites of these enzymes. For example, in molecular docking studies of butyrylcholinesterase, the indole side chain of the amino acid tryptophan (TRP82) within the enzyme's choline-binding pocket is a key interaction site for inhibitors. frontiersin.org This demonstrates the inherent affinity of the indole structure for the cholinesterase active site, suggesting that novel synthetic indole derivatives could be designed as potent inhibitors.

Inhibition of Bacterial Cystathionine (B15957) γ-Lyase (bCSE)

Bacterial cystathionine γ-lyase (bCSE) is a critical enzyme in many pathogenic bacteria, responsible for the production of hydrogen sulfide (B99878) (H₂S). H₂S plays a significant role in protecting bacteria from oxidative stress and antibiotic-induced damage. Consequently, the inhibition of bCSE has emerged as a promising strategy to potentiate the efficacy of existing antibiotics and combat antimicrobial resistance.

While direct studies on this compound derivatives as bCSE inhibitors are not extensively documented in the current scientific literature, significant research has been conducted on structurally related 6-bromoindole (B116670) derivatives. These studies provide a strong foundation for understanding the potential of the this compound scaffold. A notable class of bCSE inhibitors is based on the 6-bromoindole core, demonstrating potent activity at micromolar and submicromolar concentrations.

Key examples of these 6-bromoindole-based inhibitors include NL1, NL2, and NL3. nih.gov These compounds have been shown to enhance the antibiotic effects on pathogenic bacteria, including resistant strains. nih.gov The core structure of these inhibitors is the 6-bromoindole moiety, which is crucial for their biological activity.

| Compound | Structure | IC₅₀ (µM) for bCSE |

| NL1 | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | Data not publicly available |

| NL2 | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid | Data not publicly available |

| NL3 | 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid | Data not publicly available |

Table 1: Examples of 6-bromoindole-based inhibitors of bacterial cystathionine γ-lyase (bCSE). IC₅₀ values are indicative of the concentration required to achieve 50% inhibition of the enzyme's activity.

The introduction of a fluorine atom at the 7-position of the 6-bromoindole scaffold, to form this compound, could potentially modulate the inhibitory activity against bCSE. Fluorine's high electronegativity can alter the electronic distribution of the indole ring, potentially influencing its interaction with the enzyme's active site.

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological potency of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Halogenation, in particular, has been shown to be a critical determinant of activity.

The position of halogen substitution on the indole ring significantly impacts biological activity. For instance, in the meridianin class of marine alkaloids, which are kinase inhibitors, a single bromine substitution at either the 5 or 6-position of the indole ring leads to a considerable improvement in potency. nih.gov Conversely, dibromination has been observed to slightly decrease the inhibitory activity. nih.gov In the context of HIV-1 fusion inhibitors, the linkage position between indole rings (e.g., 6–6′ vs. 5–6′) has a profound effect on activity, with the 6–6′ linkage being optimal. nih.gov

For derivatives of this compound, modifications at other positions of the indole ring, such as the N1-position or positions 2, 3, 4, and 5, would be expected to significantly impact their biological activity. For instance, the addition of various side chains at the N1-position of 6-bromoindole has been a successful strategy in designing potent bCSE inhibitors like NL1 and NL2. nih.gov Therefore, a systematic exploration of different functional groups at these positions on the this compound scaffold would be essential to delineate a comprehensive SAR and to optimize for both potency and selectivity against specific biological targets.

Investigation of Pharmacodynamic and Pharmacokinetic Properties (Excluding Dosage)

The pharmacodynamic and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties of a drug candidate are critical for its clinical success. The introduction of halogen atoms, particularly fluorine, is a common strategy to enhance these properties.

Fluorine substitution can significantly improve the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This can lead to a longer half-life and improved bioavailability. The presence of the 7-fluoro group in this compound derivatives could therefore confer enhanced metabolic stability.

Furthermore, halogenation influences the lipophilicity of a compound, which in turn affects its absorption, distribution, and ability to cross cell membranes. The combined presence of bromine and fluorine in the this compound scaffold will result in a specific lipophilic character that would need to be balanced with aqueous solubility for optimal pharmacokinetic performance. In silico predictions for indole derivatives suggest that such halogenation patterns can lead to favorable pharmacokinetic profiles. mdpi.com

Applications in Advanced Organic Synthesis and Chemical Biology

Strategic Building Blocks for Natural Product Synthesis

The indole (B1671886) core is a ubiquitous motif in a vast array of natural products, many of which exhibit significant biological activities. nih.gov Halogenated indoles, in particular, serve as crucial intermediates in the total synthesis of complex natural products. The bromine and fluorine atoms in 6-bromo-7-fluoro-1H-indole can be strategically exploited for various synthetic transformations.

The bromine atom at the 6-position can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse carbon-based substituents. This is a common strategy for building the carbon skeleton of natural products. For instance, the synthesis of complex indole alkaloids often relies on the palladium-catalyzed coupling of a brominated indole with other fragments.

The fluorine atom at the 7-position, while generally less reactive in cross-coupling reactions, significantly influences the electronic properties of the indole ring. This can affect the regioselectivity of subsequent reactions and can also be important for the biological activity of the final natural product, as fluorination is a known strategy to enhance metabolic stability and binding affinity.

Precursors for Complex Heterocyclic Architectures

Beyond natural product synthesis, this compound is a promising precursor for the construction of more complex heterocyclic systems. The indole nucleus can be further functionalized at various positions, and the existing halogen atoms can guide these transformations.

The N-H of the indole can be readily substituted, and the bromine atom can be lithiated to generate a nucleophilic species for reaction with various electrophiles. This allows for the elaboration of the indole core into more intricate structures. Furthermore, the indole ring itself can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems.

The development of novel synthetic methodologies often utilizes such halogenated building blocks to access new chemical space. The unique combination of a bromine and a fluorine atom on the indole ring of this compound makes it an attractive substrate for methodological studies aimed at the selective functionalization of halogenated heterocycles.

Development of Fluorescent Probes and Chemical Sensors

Indole and its derivatives are known for their inherent fluorescent properties, which are sensitive to the local environment. researchgate.net This makes them attractive scaffolds for the design of fluorescent probes and chemical sensors. The introduction of halogen atoms can modulate the photophysical properties of the indole chromophore.

By attaching a recognition moiety for a specific analyte to the this compound core, it is conceivable to develop a "turn-on" or "turn-off" fluorescent sensor. The binding of the analyte would induce a conformational change or an electronic perturbation that would alter the fluorescence output of the indole fluorophore. The bromine atom could serve as a handle for the attachment of such recognition units via cross-coupling reactions.

| Substituent Effects on Indole Fluorescence | Impact on Photophysical Properties |

| Electron-donating groups | Generally increase fluorescence quantum yield and cause a red-shift in emission. |

| Electron-withdrawing groups | Can either quench or enhance fluorescence and often lead to a blue-shift. |

| Halogens | Can influence fluorescence through inductive and resonance effects, as well as the heavy-atom effect (quenching). |

Utility in Ligand Design for Catalysis

The indole scaffold can be incorporated into the structure of ligands for transition metal catalysis. The nitrogen atom of the indole ring and other strategically placed donor atoms can coordinate to a metal center, creating a catalytic species with specific steric and electronic properties.

The this compound could be utilized in the synthesis of novel ligands. The bromine atom provides a convenient point of attachment for phosphine (B1218219), amine, or other coordinating groups. The fluorine atom, by modifying the electronic character of the indole, can tune the electron-donating ability of the resulting ligand, which in turn can influence the activity and selectivity of the metal catalyst.

For example, indolyl-based phosphine ligands have been successfully employed in various palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org The synthesis of analogous ligands from this compound could lead to catalysts with improved performance for challenging transformations.

Role in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The indole ring, with its ability to participate in hydrogen bonding (N-H group) and π-stacking interactions, is a valuable component in the design of supramolecular assemblies.

The bromine and fluorine atoms of this compound can introduce additional non-covalent interactions, such as halogen bonding. Halogen bonding is a directional interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor), and its strength can be comparable to that of a hydrogen bond.

Conclusion and Future Research Directions

Synthesis and Biological Activity: Current Achievements and Limitations

While general methods for the synthesis of halogenated indoles are established, involving the construction of the indole (B1671886) ring from substituted aniline (B41778) precursors or direct halogenation of the indole core, specific high-yield synthetic routes for 6-bromo-7-fluoro-1H-indole are not extensively documented. acs.org Future efforts should focus on developing efficient, scalable, and regioselective synthetic strategies. Green chemistry approaches, such as the use of non-toxic reagents and solvents, could also be explored to make the synthesis more environmentally friendly and cost-effective. researchgate.net

The biological activity of this compound remains largely uncharacterized. Preliminary studies on similar halogenated indoles suggest a broad range of potential activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govopenmedicinalchemistryjournal.combenthamscience.com A comprehensive screening of this compound against a diverse panel of biological targets is a critical next step. Structure-activity relationship (SAR) studies will be essential to understand how the specific placement of the bromine and fluorine atoms influences its biological profile. nih.govbenthamscience.com

Bridging Experimental and Computational Methodologies

The integration of computational modeling with experimental studies offers a powerful approach to accelerate the drug discovery process. nih.gov In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the binding affinity of this compound to various protein targets and to guide the design of more potent analogs. nih.gov These computational predictions must then be validated through rigorous experimental testing. This synergistic approach can help to prioritize synthetic efforts and provide valuable insights into the molecular mechanisms of action.

Unexplored Reactivity Patterns and Novel Synthetic Pathways

The bromine atom at the 6-position and the fluorine atom at the 7-position of the indole ring present unique opportunities for chemical functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which can be used to introduce a wide variety of substituents. mdpi.com The reactivity of the C-F bond, while generally more challenging to functionalize, could also be explored for novel chemical transformations. Future research should focus on systematically investigating the reactivity of this di-halogenated indole to develop a toolbox of synthetic methods for creating a diverse library of derivatives. scienmag.comnih.gov

Identification of Novel Biological Targets and Therapeutic Applications

Given the wide range of biological activities associated with the indole scaffold, this compound and its derivatives could have therapeutic potential in multiple disease areas. rsc.org High-throughput screening and chemical proteomics approaches can be used to identify novel protein targets for this compound. The insights gained from these studies could open up new avenues for the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases. nih.govnih.gov The unique electronic properties conferred by the halogen atoms may lead to interactions with targets not previously associated with indole-based compounds.

Future Perspectives in Translational Research and Drug Discovery

The journey from a promising lead compound to a clinically approved drug is a long and complex process. For this compound, the path forward will require a multidisciplinary approach, integrating synthetic chemistry, computational modeling, pharmacology, and formulation science. The ultimate goal is to translate the basic scientific discoveries into tangible therapeutic benefits for patients. The versatility of the indole scaffold, combined with the unique properties of its halogenated derivatives, suggests that this compound could be a valuable starting point for the development of the next generation of innovative medicines. researchgate.netnih.gov

Q & A

What are the optimal synthetic routes for preparing 6-bromo-7-fluoro-1H-indole?

The synthesis of this compound can be approached via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in analogous indole derivatives. For example, and describe the synthesis of 5-bromo-3-substituted indoles using CuI in PEG-400/DMF solvent mixtures under mild conditions (12 hours, room temperature). Key steps include:

- Reaction setup : Use of 3-(2-azidoethyl)-5-bromo-1H-indole as a precursor, reacted with fluoro-substituted alkynes in the presence of CuI.

- Purification : Liquid-liquid extraction with ethyl acetate/water followed by flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product .

- Yield optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of azide to alkyne) and solvent polarity (PEG-400 enhances reaction efficiency) can improve yields beyond the reported 25–50% .

How can the purity and structural integrity of this compound be validated?

Rigorous characterization involves:

- NMR spectroscopy :

- ¹H NMR : Expect signals for aromatic protons (δ ~7.1–7.3 ppm) and alkyl chains (e.g., δ ~3.3–4.6 ppm for triazole-linked ethyl groups) .

- ¹³C NMR : Peaks for quaternary carbons (e.g., ~146 ppm for triazole rings) and halogen-substituted aromatic carbons (e.g., ~121–129 ppm for Br/F-bearing carbons) .

- ¹⁹F NMR : A singlet near -114 ppm confirms fluorine incorporation .

- Mass spectrometry : FAB-HRMS provides precise molecular ion confirmation (e.g., [M+H]⁺ at m/z 385.0461 for similar compounds) .

- TLC : Monitor reaction progress using 70:30 ethyl acetate/hexane (Rf ~0.3) .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Crystallization challenges include:

- Low solubility : Bromo/fluoro substituents increase hydrophobicity. Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Twinned crystals : Employ SHELXL or OLEX2 for refinement. These tools handle twinning and high-resolution data, as noted in and . For example, SHELXL’s twin-law detection and HKLF5 format improve structure resolution .

- Data collection : Use synchrotron radiation for weak diffraction patterns common in halogenated indoles .

How do bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

The bromo group acts as a leaving site for Suzuki or Ullmann couplings, while the fluoro substituent deactivates the ring, directing electrophiles to meta/para positions. For instance:

- Buchwald-Hartwig amination : Bromo facilitates Pd-catalyzed C–N bond formation, as seen in , where 5-bromo-6-fluoroindole derivatives form carboxamides .

- Electronic effects : Fluorine’s electron-withdrawing nature stabilizes intermediates but may slow nucleophilic attacks. Optimize catalysts (e.g., XPhos Pd G3) to enhance reactivity .

What methodological considerations are critical for using this compound in medicinal chemistry?

- Functionalization : Bromo is ideal for late-stage diversification (e.g., introducing pharmacophores via cross-coupling) .

- Bioactivity screening : Prioritize assays for kinase or GPCR targets, as indole derivatives often modulate these pathways .

- Solubility : Use DMSO or PEG-based vehicles to overcome hydrophobicity in cellular assays .

- Stability : Monitor decomposition under acidic/oxidative conditions via HPLC (e.g., 10% degradation after 24 hours at pH 7.4) .

How can computational methods aid in predicting the reactivity of this compound?

- DFT calculations : Model transition states for cross-coupling reactions (e.g., activation energy barriers for Suzuki-Miyaura couplings).

- Docking studies : Predict binding affinity to biological targets (e.g., indole-based enzyme inhibitors) using AutoDock Vina .

- Hammett parameters : Quantify substituent effects (σₚ values: Br = +0.26, F = +0.34) to rationalize reaction rates .

What are the best practices for handling and storing this compound?

- Storage : Keep under argon at -20°C to prevent oxidation/hydrolysis .

- Safety : Use PPE (gloves, goggles) and avoid skin contact due to potential toxicity .

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.